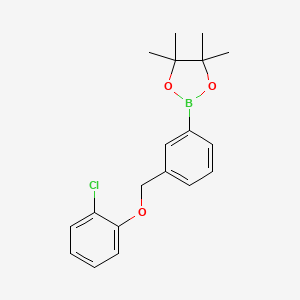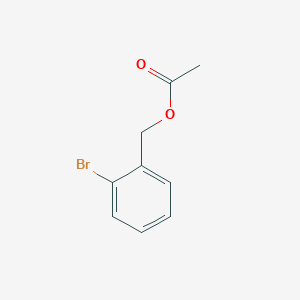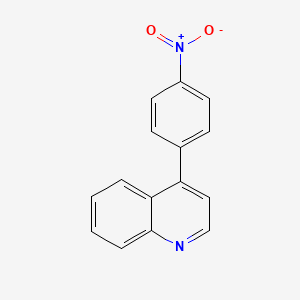
4-(4-Nitrophenyl)quinoline
Overview
Description
4-(4-Nitrophenyl)quinoline is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Nitrophenyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Genotoxicity Assessment
4-(4-Nitrophenyl)quinoline, as part of the quinoline derivatives, has been assessed for genotoxicity. Quinolines have broad therapeutic potential, and their genotoxicity was evaluated using the SOS chromotest. This test revealed that quinoline derivatives, including those with nitrophenyl substituents, do not significantly induce genotoxicity in Escherichia coli PQ37 cells, with some exceptions (Díaz Duran et al., 2015).
Photophysical Properties for Fluorophore Development
The compound 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, closely related to 4-(4-Nitrophenyl)quinoline, was studied for its photophysical behaviors, showing potential in fluorophore development. This compound demonstrated dual emissions and large Stokes shift emission patterns, which are valuable properties for fluorophores used in imaging and sensing applications (Padalkar & Sekar, 2014).
Antibacterial Activity
Quinoline derivatives, including those structurally similar to 4-(4-Nitrophenyl)quinoline, have been synthesized and tested for antibacterial activity. These compounds showed significant inhibitory activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains (Chabukswar et al., 2012).
Anticancer Potential
Various quinoline derivatives, including those with nitrophenyl groups, have been evaluated for their anticancer properties. Certain derivatives showed notable antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents (Kul Köprülü et al., 2018).
Dye Synthesis
7-Hydroxy-3-(4-nitrophenyl)quinoline, related to 4-(4-Nitrophenyl)quinoline, has been used as an azoic coupler in dye synthesis. These dyes, derived from quinoline derivatives, were evaluated for their color and fastness properties, demonstrating potential in the textile industry (Krishnan & Seshadri, 1986).
properties
IUPAC Name |
4-(4-nitrophenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)12-7-5-11(6-8-12)13-9-10-16-15-4-2-1-3-14(13)15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHDSQDSKJSXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



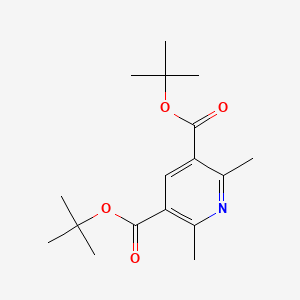
![(5S)-6,6'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238950.png)
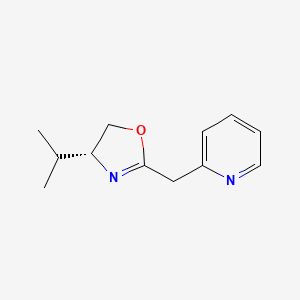
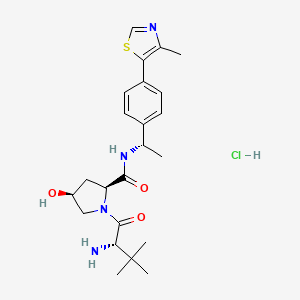
![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B8238967.png)

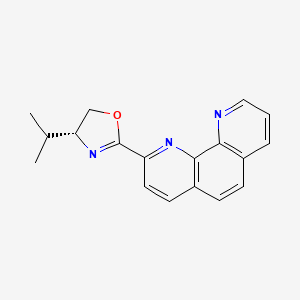
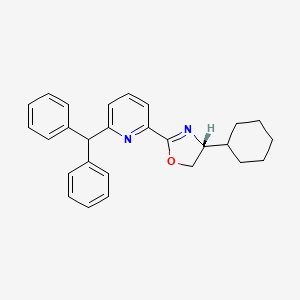
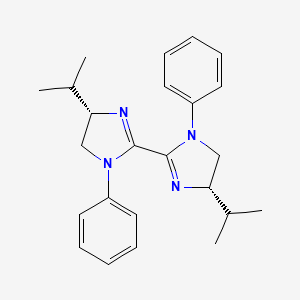
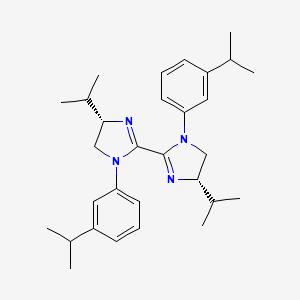
![1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B8239010.png)
